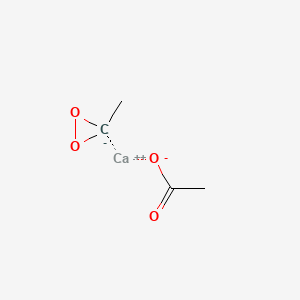

Calcium acetate, United States PharmacopeiaReference Standard

Descripción

El acetato de calcio, conocido por su fórmula química C₄H₆CaO₄, es una sal de calcio del ácido acético. Aparece como un sólido blanco, higroscópico y se utiliza comúnmente en diversas industrias, incluidas la farmacéutica, la alimentaria y la de la construcción. Es conocido por su capacidad para unirse al fosfato, lo que lo hace útil en aplicaciones médicas, especialmente para pacientes con enfermedad renal para controlar los niveles de fosfato .

Propiedades

Fórmula molecular |

C4H6CaO4 |

|---|---|

Peso molecular |

158.17 g/mol |

InChI |

InChI=1S/C2H3O2.C2H4O2.Ca/c1-2-3-4-2;1-2(3)4;/h1H3;1H3,(H,3,4);/q-1;;+2/p-1 |

Clave InChI |

NQACKKXJNJXLHO-UHFFFAOYSA-M |

SMILES canónico |

C[C-]1OO1.CC(=O)[O-].[Ca+2] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El acetato de calcio se puede sintetizar mediante la reacción de ácido acético con carbonato de calcio o hidróxido de calcio. Las reacciones son las siguientes:

Reacción con carbonato de calcio: [ 2CH₃COOH + CaCO₃ \rightarrow Ca(CH₃COO)₂ + H₂O + CO₂ ]

Reacción con hidróxido de calcio: [ 2CH₃COOH + Ca(OH)₂ \rightarrow Ca(CH₃COO)₂ + 2H₂O ]

Métodos de producción industrial: La producción industrial de acetato de calcio normalmente implica la reacción de ácido acético con carbonato de calcio o hidróxido de calcio en condiciones controladas. El proceso puede incluir pasos como la filtración, el secado y la purificación para obtener el producto final .

Análisis De Reacciones Químicas

Tipos de reacciones: El acetato de calcio experimenta diversas reacciones químicas, entre ellas:

Descomposición: Cuando se calienta, el acetato de calcio se descompone para formar carbonato de calcio y ácido acético. [ Ca(CH₃COO)₂ \rightarrow CaCO₃ + CH₃COOH ]

Reacción con ácido sulfúrico: Produce sulfato de calcio y ácido acético. [ Ca(CH₃COO)₂ + H₂SO₄ \rightarrow CaSO₄ + 2CH₃COOH ]

Reactivos y condiciones comunes:

Ácido sulfúrico: Se utiliza en la reacción para producir sulfato de calcio.

Calor: Se aplica para inducir la descomposición.

Principales productos formados:

Carbonato de calcio: Se forma durante la descomposición.

Sulfato de calcio: Se forma durante la reacción con ácido sulfúrico.

Aplicaciones Científicas De Investigación

El acetato de calcio tiene una amplia gama de aplicaciones en la investigación científica:

Química: Se utiliza como reactivo en diversas reacciones químicas y como tampón en química analítica.

Biología: Se emplea en estudios relacionados con el metabolismo del calcio y como suplemento de calcio en medios de cultivo celular.

Medicina: Se utiliza como aglutinante de fosfato en pacientes con enfermedad renal para controlar la hiperfosfatemia.

Industria: Se utiliza en la producción de resinas, como aditivo alimentario y en la impresión y el teñido de textiles

Mecanismo De Acción

El acetato de calcio actúa principalmente como aglutinante de fosfato. Funciona uniéndose al fosfato de los alimentos consumidos, formando fosfato de calcio insoluble, que luego se excreta del cuerpo sin ser absorbido. Este mecanismo ayuda a reducir los niveles de fosfato en pacientes con enfermedad renal .

Compuestos similares:

Carbonato de calcio: Otra sal de calcio que se utiliza como aglutinante de fosfato, pero contiene más calcio elemental.

Citrato de calcio: Contiene menos calcio elemental que el carbonato de calcio, pero es más soluble y se absorbe mejor.

Lactato de calcio: Contiene menos calcio elemental y se utiliza como suplemento de calcio.

Unicidad del acetato de calcio: El acetato de calcio es único debido a su alta solubilidad a pH neutro, lo que lo hace fácilmente disponible para unirse al fosfato en el intestino delgado proximal. Esta propiedad lo hace especialmente eficaz como aglutinante de fosfato en aplicaciones médicas .

Comparación Con Compuestos Similares

Calcium Carbonate: Another calcium salt used as a phosphate binder but contains more elemental calcium.

Calcium Citrate: Contains less elemental calcium compared to calcium carbonate but is more soluble and better absorbed.

Calcium Lactate: Contains less elemental calcium and is used as a calcium supplement.

Uniqueness of Calcium Acetate: Calcium acetate is unique due to its high solubility at neutral pH, making it readily available for binding to phosphate in the proximal small intestine. This property makes it particularly effective as a phosphate binder in medical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.